molecular formula C10H19N3O2 B12315280 tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate

tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate

Cat. No.: B12315280
M. Wt: 213.28 g/mol
InChI Key: MKUXUJGTYKATFM-UHFFFAOYSA-N
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Description

tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate (CAS: 1339334-16-5) is a carbamate derivative featuring a cyclopropylmethyl group substituted with a carbamimidoyl (amidine) functional group. This compound is part of a broader class of tert-butyl carbamates, which are widely employed as intermediates in pharmaceutical and organic synthesis due to their stability and versatility in protecting amine groups during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropyl-2-iminoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H3,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXUJGTYKATFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation of Cyclopropylmethylamine Derivatives

The most common approach involves introducing the tert-butoxycarbonyl (Boc) group to a cyclopropylmethylamine precursor. A representative method utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure ():

  • Substrate Preparation : Cyclopropylmethylamine or its derivatives are dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Base Addition : Triethylamine (TEA) or sodium bicarbonate is added to deprotonate the amine.
  • Boc Protection : Boc₂O is introduced dropwise at 0–25°C.
  • Workup : The mixture is stirred for 2–24 hours, followed by extraction and purification via silica gel chromatography.

Example :

  • Yield : 68–95% ()
  • Key Reagents : Boc₂O, TEA, THF
  • Conditions : 0°C to room temperature, 3–16 hours

Mixed Anhydride Method for Amidino-Carbamate Formation

For introducing the carbamimidoyl group, mixed anhydride intermediates are generated using reagents like isobutyl chloroformate:

Procedure ():

  • Activation : Cyclopropylmethylcarbamic acid is treated with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -10°C.
  • Amidine Formation : The anhydride reacts with guanidine or amidine salts.
  • Isolation : The product is precipitated and recrystallized from hexane/ethyl acetate.

Example ():

  • Yield : 81–90%
  • Key Reagents : Isobutyl chloroformate, guanidine hydrochloride
  • Conditions : -10°C, 2-hour reaction

Coupling Reagent-Assisted Synthesis

Coupling agents like HATU or EDC facilitate the formation of the carbamate bond under mild conditions:

Procedure ():

  • Activation : The carboxylic acid derivative (e.g., cyclopropylmethylcarbamic acid) is activated with HATU or EDC in DMF.
  • Amine Coupling : tert-Butylamine is added, followed by a base (e.g., DIPEA).
  • Purification : Column chromatography yields the pure product.

Example ():

  • Yield : 50–73%
  • Key Reagents : HATU, DIPEA, DMF
  • Conditions : Room temperature, 16 hours

Phase-Transfer Catalysis (PTC) for Alkylation

PTC methods enable Boc protection in biphasic systems, improving scalability:

Procedure ():

  • Catalyst : Tetrabutylammonium bromide (TBAB) or cesium carbonate.
  • Reaction : Cyclopropylmethylamine reacts with Boc₂O in water/toluene.
  • Workup : The organic layer is separated and concentrated.

Example ():

  • Yield : 85–93%
  • Key Reagents : TBAB, Boc₂O, toluene
  • Conditions : 50–60°C, 3–8 hours

Enzymatic and Green Chemistry Approaches

Recent advancements emphasize solvent-free or enzymatic methods to reduce waste:

Procedure ():

  • Solvent-Free : Boc₂O and amine are mixed neat with catalytic iron(III) triflate.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) promote carbamoylation.

Example ():

  • Yield : 87–99%
  • Key Reagents : Fe(OTf)₃, no solvent
  • Conditions : Room temperature, 15–30 minutes

Comparative Analysis of Methods

Method Yield (%) Reagents Conditions Scalability
Carbamoylation 68–95 Boc₂O, TEA 0–25°C, 3–16h High
Mixed Anhydride 81–90 Isobutyl chloroformate -10°C, 2h Moderate
Coupling Reagents 50–73 HATU, DIPEA RT, 16h Low
Phase-Transfer Catalysis 85–93 TBAB, Cs₂CO₃ 50–60°C, 3–8h High
Green Chemistry 87–99 Fe(OTf)₃, solvent-free RT, 15–30min Moderate

Critical Considerations

  • Steric Effects : The cyclopropyl group imposes steric hindrance, necessitating optimized stoichiometry ().
  • Byproducts : Over-Boc protection is mitigated by controlled reagent addition ().
  • Purification : Silica gel chromatography (hexane/EtOAc) is standard, though recrystallization improves purity ().

Chemical Reactions Analysis

tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation, thereby affecting cell growth and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate with key analogs, highlighting differences in substituents, molecular properties, and synthesis methodologies.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Physical/Chemical Properties Synthesis Insights
This compound 1339334-16-5 Not reported Not reported Carbamimidoyl (NH-C(=NH)-) Not reported; amidine group may enhance basicity and solubility in acidic media. Synthesis details not provided in evidence. Likely involves coupling or alkylation methods common to tert-butyl carbamates .
tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate 153248-46-5 C₁₀H₁₉NO₃ 201.27 Hydroxymethyl Purity ≥97%; polar hydroxyl group may improve aqueous solubility. Prepared via standard carbamate protection strategies; no specific method detailed .
tert-butyl N-(1-carbamoylcyclopropyl)carbamate 889958-14-9 C₉H₁₆N₂O₃ 200.24 Carbamoyl (CONH₂) Not reported; carbamoyl group introduces hydrogen-bonding capacity. Synthesized using tert-butyl carbamate coupling; exact protocol unspecified .
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1593896-24-2 Not reported Not reported 2-Aminoethyl (NH₂-CH₂-CH₂-) Primary amine enables further functionalization (e.g., amidation). Synthesized via reductive alkylation, analogous to Intermediate AS in patent literature .
tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate 1340466-61-6 C₁₀H₁₈N₂O₂S 230.33 Carbamothioyl (NH-C(=S)-) Thiourea-like structure; potential for metal coordination or unique reactivity. No synthesis details provided; likely derived from thiourea precursors .

Key Observations:

Substituent Impact on Reactivity: The carbamimidoyl group in the target compound introduces a basic amidine moiety, which may enhance solubility in acidic environments compared to neutral substituents like carbamoyl or hydroxymethyl . The 2-aminoethyl analog (CAS 1593896-24-2) contains a primary amine, making it suitable for further derivatization (e.g., peptide coupling or Schiff base formation) .

For example, tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate is produced through reductive alkylation, a method adaptable to other cyclopropyl derivatives .

Physical Properties: Limited data on melting points, solubility, or stability are available in the evidence. However, the hydroxymethyl analog (CAS 153248-46-5) is noted for ≥97% purity, suggesting robust synthetic reproducibility .

Biological Activity

tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a tert-butyl group, a carbamimidoyl moiety, and a cyclopropyl group, which contribute to its distinct chemical properties and biological effects. Research into this compound has focused on its mechanisms of action, potential therapeutic applications, and comparisons with similar chemical entities.

  • Molecular Formula: C10_{10}H16_{16}N2_{2}O2_{2}
  • Molecular Weight: 213.28 g/mol

The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating the activity of key molecular targets involved in disease processes, particularly in cancer and infectious diseases.

The exact mechanisms are still under investigation; however, it is hypothesized that the compound’s carbamimidoyl group plays a crucial role in binding to target proteins, thereby influencing their activity and subsequent cellular responses.

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties. It has been studied for its effects on various enzymes implicated in tumor progression and inflammation. For example, it has shown potential in inhibiting tumor necrosis factor (TNF), which is critical in inflammatory responses.

Anticancer Activity

Preclinical studies have explored the efficacy of this compound against various cancer cell lines. Its selective inhibition of specific pathways involved in cancer cell proliferation suggests a potential role as an anticancer agent. The compound's interaction with molecular targets such as SMYD2 (a known oncogenic protein) highlights its therapeutic promise .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityNotes
tert-butyl N-(4-hydroxycyclohexyl)carbamateStructureModerate enzyme inhibitionLacks carbamimidoyl group
tert-butyl N-(cyclopropylcarbamoyl)methylcarbamateStructureLower potency than target compoundSimilar structure but different functional groups
tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamateStructureEffective against TNF productionShares carbamimidoyl functionality

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer therapeutic agent .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent through TNF inhibition.

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